molecular formula C12H13NO4S2 B7582498 Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate

Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate

Cat. No. B7582498
M. Wt: 299.4 g/mol
InChI Key: BEUGHVKFDBHBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate is not fully understood. However, several research articles have suggested that the compound exerts its biological activities by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, the compound has been extensively studied for its biological activities, and there is a significant amount of literature available on its mechanism of action and potential applications. However, there are also some limitations to its use in lab experiments. The compound is relatively expensive compared to other benzothiazole derivatives, and it may not be readily available in some research laboratories. In addition, the compound has not been extensively studied for its toxicity and safety profile, and caution should be exercised when handling and using it in lab experiments.

Future Directions

There are several future directions for research on Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative disorders. This could involve in vitro and in vivo studies to elucidate its mechanism of action and optimize its efficacy and safety profile. Another direction is to explore its potential as a lead compound for drug discovery. This could involve the synthesis and screening of analogs and derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Finally, there is a need for further research on the toxicity and safety profile of the compound, particularly in vivo studies to assess its potential for adverse effects.

Synthesis Methods

The synthesis of Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate involves the reaction of 2-methyl-3-oxopentanoic acid with 2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained by esterification of the resulting intermediate with methanol. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

Methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several research articles have reported its biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, and it has shown promising results. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-8(12(14)17-2)7-18-11-9-5-3-4-6-10(9)19(15,16)13-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGHVKFDBHBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NS(=O)(=O)C2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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